molecular formula C14H20FN5O B610768 Selgantolimod CAS No. 2004677-13-6

Selgantolimod

Cat. No. B610768
M. Wt: 293.3464
InChI Key: HTCJUBZBSJQWBW-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Selgantolimod, also known as GS-9688, is a potent and selective oral Toll-Like Receptor 8 (TLR8) agonist . It is currently under development for the treatment of chronic Hepatitis B (CHB) and HIV infection . TLR8 is an endosomal innate immune receptor that recognizes pathogen-derived single-stranded RNA fragments to trigger innate and adaptive immune responses .


Synthesis Analysis

The structure-based optimization of a dual TLR7/8 agonist led to the identification of the selective TLR8 clinical candidate Selgantolimod . The chiral amino alcohol ®-2-amino-2-methylhexan-1-ol is a key fragment in the synthesis of Selgantolimod .


Molecular Structure Analysis

The molecular formula of Selgantolimod is C14H20FN5O . The structure of Selgantolimod was confirmed by TLR8 binding and a direct ligand interaction with TLR8 residue Asp545 .


Chemical Reactions Analysis

Selgantolimod displayed rapid absorption and dose-proportional pharmacokinetics (PK) and pharmacodynamics (PD) activity . Food had minimal effect on PK but resulted in diminished PD activity .


Physical And Chemical Properties Analysis

The molecular weight of Selgantolimod is 293.34 g/mol . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

  • Therapeutic Potential in Chronic Hepatitis B : Selgantolimod, known as GS-9688, is a toll-like receptor 8 agonist under clinical development for CHB treatment. It has shown potential in modulating antiviral and regulatory mediators, contributing to viral control (Amin et al., 2020).

  • Antiviral Efficacy in the Woodchuck Model : Selgantolimod's antiviral efficacy was evaluated in woodchucks infected with woodchuck hepatitis virus, closely related to hepatitis B virus. This study supports its potential use in treating CHB (Daffis et al., 2020).

  • Safety and Pharmacodynamics in Healthy Subjects : A Phase Ia study in healthy volunteers assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of selgantolimod. It was generally safe and induced dose-dependent pharmacodynamic responses, supporting further clinical studies in CHB (Reyes et al., 2020).

  • Evaluation in Chronic Hepatitis B Patients : Selgantolimod was evaluated in patients with CHB, either virally suppressed on oral antiviral treatment or viremic and not on treatment. This study adds to the understanding of its application in diverse CHB patient populations (Gane et al., 2021).

  • Induction of Immune Cell Responses : A study explored the effects of selgantolimod on immune cell phenotypes in humans. It showed that administration in healthy individuals resulted in activation of multiple immune cell responses, offering insights into its potential antiviral applications (Ayithan et al., 2021).

Safety And Hazards

Single doses of 0.5-5 mg Selgantolimod were generally safe. No serious adverse events or events leading to discontinuation were reported, and most were Grade 1 in severity . Nausea, headache, vomiting, fatigue, and dizziness were the most common adverse events .

properties

IUPAC Name

(2R)-2-[(2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino]-2-methylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN5O/c1-3-4-5-14(2,8-21)20-12-11-10(18-13(16)19-12)6-9(15)7-17-11/h6-7,21H,3-5,8H2,1-2H3,(H3,16,18,19,20)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCJUBZBSJQWBW-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CO)NC1=NC(=NC2=C1N=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@](C)(CO)NC1=NC(=NC2=C1N=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Selgantolimod

Citations

For This Compound
277
Citations
EJ Gane, HJ Kim, K Visvanathan, YJ Kim… - …, 2021 - Wiley Online Library
… In this phase 1b study, patients were randomized 4:1 to receive either selgantolimod or … , no accumulation of selgantolimod was observed with multiple dosing. Selgantolimod induced …
Number of citations: 35 aasldpubs.onlinelibrary.wiley.com
EJ Gane, PR Dunbar, AE Brooks, F Zhang, D Chen… - Journal of …, 2023 - Elsevier
… Our results support continued development of selgantolimod as a … selgantolimod’s potential to contribute to durable cure of chronic HBV infection, we administered selgantolimod weekly …
Number of citations: 4 www.sciencedirect.com
N Ayithan, A Ghosh, A Dwivedi, JJ Wallin, SK Tan… - Viruses, 2021 - mdpi.com
… of the TLR8 agonist selgantolimod (SLGN) in … selgantolimod, activation of innate and adaptive lymphocytes was evident. In conclusion, this first in-human study shows that selgantolimod …
Number of citations: 6 www.mdpi.com
RL Mackman, M Mish, G Chin, JK Perry… - Journal of Medicinal …, 2020 - ACS Publications
Toll-like receptor 8 (TLR8) recognizes pathogen-derived single-stranded RNA fragments to trigger innate and adaptive immune responses. Chronic hepatitis B (CHB) is associated with …
Number of citations: 59 pubs.acs.org
M Reyes, JD Lutz, AH Lau, A Gaggar… - Antiviral …, 2020 - journals.sagepub.com
Background Selgantolimod is a novel oral, selective Toll-like receptor 8 (TLR8) agonist in development for the treatment of chronic hepatitis B (CHB). TLR8 is an endosomal innate …
Number of citations: 12 journals.sagepub.com
OE Amin, EJ Colbeck, S Daffis, S Khan… - …, 2021 - Wiley Online Library
Background and Aims GS‐9688 (selgantolimod) is a toll‐like receptor 8 agonist in clinical development for the treatment of chronic hepatitis B (CHB). Antiviral activity of GS‐9688 has …
Number of citations: 61 aasldpubs.onlinelibrary.wiley.com
H Janssen, YS Lim, HJ Kim, CH Tseng… - Official journal of the …, 2022 - journals.lww.com
Methods: In this multicenter, double-blind, phase 2 study, viremic CHB patients were randomized (2: 2: 1) to SLGN 3 mg, 1.5 mg, and placebo (PBO) once a week for 24 weeks in …
Number of citations: 0 journals.lww.com
AB Weinstein, FJ Bachrach, A Cagulada… - … Process Research & …, 2023 - ACS Publications
The chiral amino alcohol (R)-2-amino-2-methylhexan-1-ol (1) is a key fragment in the synthesis of selgantolimod, a TLR8 agonist that is being evaluated for the treatment of hepatitis B …
Number of citations: 0 pubs.acs.org
HLA Janssen, YS Lim, HJ Kim… - JOURNAL OF …, 2021 - scholarworks.bwise.kr
CAU Scholar's Space: Safety and efficacy of oral TLR8 agonist, selgantolimod, in viremic adult patients with chronic hepatitis B … Safety and efficacy of oral TLR8 agonist …
Number of citations: 15 scholarworks.bwise.kr
NS Kolhatkar, C McDonald, SC Kim, L Sowah… - Hepatology, 2021 - researchgate.net
Transcriptional analysis of HBV infected liver after treatment with Selgantolimod reveals longitudinal changes in both inflammat … Transcriptional analysis of HBV infected liver after …
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.